The Definitive Technical Guide to 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9): Synthesis, Reactivity, and Applications in Drug Discovery
The Definitive Technical Guide to 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are the cornerstone of novel lead generation. 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1601749-90-9) is a premium, structurally rigid scaffold that offers a unique combination of hydrogen-bond accepting capabilities (via the methoxy and aldehyde oxygen atoms) and a highly tunable pyrazole core.
This in-depth technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the physicochemical properties, mechanistic synthesis pathways, and downstream functionalization strategies for this critical intermediate.
Physicochemical Profiling
Understanding the fundamental properties of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-donating methoxy group at the C4 position significantly alters the electron density of the pyrazole ring, impacting both the electrophilicity of the adjacent C5-aldehyde and the overall lipophilicity of the molecule.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde |
| CAS Registry Number | 1601749-90-9 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| MDL Number | MFCD30170056 |
| SMILES String | COc1cnn(C)c1C=O |
| InChI Key | MTZWYVFASHANJD-UHFFFAOYSA-N |
| Storage Temperature | 2–8 °C (Inert atmosphere recommended to prevent oxidation) |
Mechanistic Synthesis Pathway: Regioselective C5-Formylation
The most robust and scalable method for synthesizing 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde relies on the regioselective directed ortho-metalation (DoM) of the parent compound, 4-methoxy-1-methyl-1H-pyrazole, followed by electrophilic trapping with N,N-dimethylformamide (DMF)[1][2].
The Causality of Regioselectivity
When 4-methoxy-1-methyl-1H-pyrazole is treated with a strong base such as n-butyllithium (n-BuLi), deprotonation occurs almost exclusively at the C5 position.
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Why C5 and not C3? The C5 proton is kinetically and thermodynamically more acidic. This is driven by the strong inductive electron-withdrawing effect of the adjacent N1-methyl group and the N2 atom. Furthermore, the lithium cation coordinates with the lone pair of the N1 nitrogen, directing the base specifically to the C5 position.
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Why low temperatures (-78 °C)? Organolithium heteroaromatics are highly reactive and prone to ring-opening or dimerization. Maintaining cryogenic temperatures suppresses these degradation pathways, ensuring the 5-lithio intermediate remains stable until the electrophile is introduced[2].
Experimental Protocol: Self-Validating Synthesis Workflow
The following step-by-step methodology ensures high yield and purity by incorporating built-in validation checkpoints.
Reagents Required:
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4-Methoxy-1-methyl-1H-pyrazole (1.0 equiv)
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n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
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Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)
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Anhydrous Tetrahydrofuran (THF) (0.2 M relative to starting material)
Step-by-Step Procedure:
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System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Moisture strictly quenches the organolithium reagent, leading to starting material recovery.
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Substrate Dissolution: Dissolve 4-methoxy-1-methyl-1H-pyrazole in anhydrous THF. Cool the stirring solution to -78 °C using a dry ice/acetone bath.
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Regioselective Lithiation: Add n-BuLi dropwise over 15 minutes via a syringe pump.
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Validation Checkpoint: The solution typically transitions to a pale yellow/orange color, indicating the formation of the 5-lithio species. Stir for exactly 1 hour at -78 °C to ensure complete metalation.
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Electrophilic Trapping: Add anhydrous DMF dropwise.
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Causality: DMF acts as the formylating agent. The nucleophilic attack of the lithiated pyrazole on the carbonyl carbon of DMF forms a stable tetrahedral hemiaminal lithium salt. This stable intermediate prevents the newly formed aldehyde from undergoing a secondary nucleophilic attack by another equivalent of the organolithium species.
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Controlled Quenching: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Causality: The mildly acidic ammonium chloride safely hydrolyzes the tetrahedral intermediate, releasing the free C5-carbaldehyde without causing acid-catalyzed cleavage of the C4-methoxy ether.
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Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
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Validation Checkpoint: Monitor by TLC (UV active at 254 nm) and LC-MS to confirm the presence of the [M+H]⁺ peak at m/z 141.1.
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Visualization of the Synthesis Pathway
Figure 1: Regioselective lithiation and formylation pathway for CAS 1601749-90-9.
Downstream Applications in Drug Discovery
The strategic placement of the aldehyde at the C5 position, flanked by the N-methyl and C4-methoxy groups, creates a highly sterically and electronically defined reactive center. This makes 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde an invaluable precursor for several advanced pharmacophores.
Synthesis of Spirocyclic σ1 Receptor Ligands
Pyrazole-5-carbaldehydes are frequently utilized in the synthesis of spirocyclic pyranopyrazoles. Through a sequence involving a Wittig homologation of the C5-aldehyde followed by acid-catalyzed cyclization, researchers can generate rigid spirocyclic scaffolds that exhibit low nanomolar affinity and extraordinarily high selectivity for σ1 receptors over σ2 receptors, which are targeted for the treatment of neuropathic pain[2].
Development of CCR6 Antagonists
The chemokine receptor CCR6 is a highly validated target for autoimmune diseases such as psoriasis and inflammatory bowel disease (IBD). The C5-aldehyde of functionalized pyrazoles can undergo reductive amination with complex chiral amines (e.g., using NaBH₃CN or NaBH(OAc)₃) to yield squaramide-based allosteric antagonists. The pyrazole core provides critical hydrogen bonding interactions within the allosteric binding pocket of the GPCR[3].
Visualization of Downstream Functionalization
Figure 2: Downstream functionalization logic of the C5-aldehyde in drug discovery.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be confirmed:
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¹H NMR (CDCl₃, 400 MHz): A sharp singlet around δ 9.90–10.10 ppm is the definitive marker for the C5-aldehyde proton. Additional singlets will appear for the N-methyl (
δ 4.05 ppm) and the O-methyl (δ 3.85 ppm) groups, alongside the isolated C3 aromatic proton (~δ 7.30 ppm). -
LC-MS (ESI+): A dominant molecular ion peak at m/z 141.1 [M+H]⁺.
References
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Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Organic Process Research & Development. Available at:[Link]
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Combination of Two Pharmacophoric Systems: Synthesis and Pharmacological Evaluation of Spirocyclic Pyranopyrazoles with High σ1 Receptor Affinity. Journal of Medicinal Chemistry. Available at:[Link]
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Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry. Available at:[Link]
